Dioxoisoindolin-O-PEG-OH (MW 2000)

PROTAC Drug Conjugate Pharmacokinetics

Dioxoisoindolin-O-PEG-OH (MW is a heterobifunctional polyethylene glycol (PEG) linker with a dioxoisoindolin (phthalimide) protecting group on one terminus and a reactive hydroxyl group on the other. It is classified as a PROTAC (Proteolysis Targeting Chimera) linker, a critical component in the synthesis of these bifunctional molecules designed to induce targeted protein degradation.

Molecular Formula C12H16N2O5
Molecular Weight 268.27 g/mol
Cat. No. B15542583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxoisoindolin-O-PEG-OH (MW 2000)
Molecular FormulaC12H16N2O5
Molecular Weight268.27 g/mol
Structural Identifiers
InChIInChI=1S/C12H13NO5.H3N/c14-5-6-17-7-8-18-13-11(15)9-3-1-2-4-10(9)12(13)16;/h1-4,14H,5-8H2;1H3
InChIKeyQPKMGBMRRMTMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dioxoisoindolin-O-PEG-OH (MW 2000): A PROTAC PEG Linker for Targeted Protein Degradation Research


Dioxoisoindolin-O-PEG-OH (MW 2000) is a heterobifunctional polyethylene glycol (PEG) linker with a dioxoisoindolin (phthalimide) protecting group on one terminus and a reactive hydroxyl group on the other [1]. It is classified as a PROTAC (Proteolysis Targeting Chimera) linker, a critical component in the synthesis of these bifunctional molecules designed to induce targeted protein degradation [2]. The compound is supplied with an average molecular weight of 2000 Daltons, a common specification for achieving specific pharmacokinetic and physicochemical properties in conjugate design .

Why Dioxoisoindolin-O-PEG-OH (MW 2000) Cannot Be Substituted by a Generic PEG Linker


Simple substitution of this compound with a generic PEG linker is not scientifically justified due to its defined and functionally critical molecular architecture. The specific combination of a 2000 Da PEG chain, which influences solubility and biological half-life, and the terminal dioxoisoindolin group, which serves as a protected amine precursor for precise bioconjugation, dictates its unique performance . Empirical studies across various linker lengths have demonstrated that the length of the PEG spacer is a non-linear determinant of conjugate efficacy, directly impacting pharmacokinetic parameters like AUC and toxicity profiles [1]. Therefore, altering the MW or the functional group would create a different molecular entity with unpredictable and likely suboptimal properties for its intended application in targeted protein degradation research.

Quantitative Evidence for Dioxoisoindolin-O-PEG-OH (MW 2000) for Scientific Procurement


Evidence for Conjugate Pharmacokinetics: PEG 2000 Linker Enhances AUC and Reduces Toxicity

In a comparative study investigating the effect of linker length on drug conjugates, a PEG2000 linker demonstrated a significant improvement in the pharmacokinetic profile. A conjugate synthesized with a PEG2000 linker (DTX-PEG2000-GEM) showed a 3.81-fold higher AUC(0-∞) compared to the free drug (GEM alone). Additionally, this PEG2000-containing conjugate exhibited reduced hepato-, nephro- and haemolytic toxicity [1].

PROTAC Drug Conjugate Pharmacokinetics

Evidence for Bioconjugation Function: Phthalimide Group Enables Site-Specific Conjugation

The dioxoisoindolin (phthalimide) group functions as a protected aminooxy (-ONH₂) moiety. This protection strategy is crucial for preventing premature reactions during synthesis and storage. The group can be selectively removed under mild conditions to reveal a highly reactive aminooxy group, which then facilitates precise, site-specific conjugation with aldehydes or ketones to form stable oxime bonds . This is a distinct functional advantage over linkers with standard amine or carboxyl termini, which may lack this orthogonal reactivity.

Bioconjugation PROTAC Synthesis Linker Chemistry

Evidence for Polymer Architecture: PEG 2000 MW Provides a Defined Spacer for Molecular Recognition

The 2000 Da PEG chain provides a spacer of approximately 45 ethylene glycol units (EG45). In studies on nanoparticle targeting, a linker of this specific length (∼PEG2000) was found to not enhance non-specific cellular uptake compared to non-targeted controls, implying that it effectively prevents steric hindrance and masks the active site of conjugated peptides, as observed in other systems [1]. This contrasts with shorter PEG linkers which may not provide sufficient spatial separation, and longer ones (e.g., PEG3000) which can completely mask the active site of the ligand, preventing receptor interaction [2].

PROTAC Design Linker Optimization Molecular Spacer

Key Application Scenarios for Dioxoisoindolin-O-PEG-OH (MW 2000) Based on Evidence


Synthesis of PROTACs Requiring Optimized PK and a Protected Aminooxy Conjugation Handle

This compound is specifically suited for synthesizing PROTACs where precise control over the linker length and chemistry is paramount. The 2000 Da PEG chain, as supported by class-level PK evidence [1], is likely to confer favorable pharmacokinetic properties to the resulting PROTAC, such as an extended half-life and reduced toxicity. The protected aminooxy functionality allows for a clean, two-step conjugation strategy: first, the hydroxyl group is used to attach the ligand for the target protein, and second, after deprotection of the phthalimide, the highly reactive aminooxy group is used to conjugate the E3 ligase ligand via a stable oxime bond . This orthogonal approach minimizes purification challenges and maximizes the yield of a homogeneous final product.

Development of Bioconjugates for Targeted Drug Delivery with Improved Solubility

The compound is a building block for creating novel drug delivery systems. The PEG2000 moiety is known to enhance the water solubility and biocompatibility of otherwise hydrophobic drug payloads [1]. The hydroxyl terminus can be easily functionalized to link to a therapeutic agent or a targeting moiety. The phthalimide-protected aminooxy group provides a secondary, orthogonal site for attaching a targeting ligand (e.g., an antibody or peptide) via oxime ligation, enabling the creation of highly specific and well-defined therapeutic conjugates with improved pharmacological profiles.

Constructing Sterically Stabilized Particles and Nanomaterials

The PEG2000 chain, when attached to a surface (e.g., a nanoparticle or liposome), provides a hydrated, steric barrier that prevents aggregation and reduces non-specific protein adsorption (opsonization), thereby increasing circulation time in vivo. The hydroxyl group allows for straightforward conjugation to a particle surface. Furthermore, after deprotection, the aminooxy group can be used for subsequent site-specific functionalization of the particle with targeting ligands or imaging agents [1], enabling the creation of sophisticated, multifunctional nanomedicines.

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